molecular formula C5H11FN2 B1242667 (E)-5-Fluoro-2-pentene-1,4-diamine CAS No. 82006-58-4

(E)-5-Fluoro-2-pentene-1,4-diamine

Cat. No.: B1242667
CAS No.: 82006-58-4
M. Wt: 118.15 g/mol
InChI Key: WHCJZNLLRJRMHI-OWOJBTEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-5-Fluoro-2-pentene-1,4-diamine is a high-purity, research-grade chemical building block characterized by its unsaturated backbone and fluorine substituent. This compound is intended for Research Use Only and is not for diagnostic or therapeutic applications. Compounds with fluorine atoms and diamine functionalities are of significant interest in advanced materials science, particularly in the development of specialty polymers . For instance, fluorine-containing diamines are key monomers in synthesizing polyimides with enhanced properties, such as reduced color and high thermal stability, for use in flexible electronic displays . The unique structure of this reagent, featuring a rigid (E)-configured alkene and two amine groups, makes it a versatile intermediate for constructing macrocyclic compounds and other complex molecular architectures in drug discovery efforts . Researchers can leverage this compound to explore new chemical spaces in the synthesis of novel macrocyclic derivatives, potentially leading to compounds with selective biological activity.

Properties

CAS No.

82006-58-4

Molecular Formula

C5H11FN2

Molecular Weight

118.15 g/mol

IUPAC Name

(E)-5-fluoropent-2-ene-1,4-diamine

InChI

InChI=1S/C5H11FN2/c6-4-5(8)2-1-3-7/h1-2,5H,3-4,7-8H2/b2-1+

InChI Key

WHCJZNLLRJRMHI-OWOJBTEDSA-N

SMILES

C(C=CC(CF)N)N

Isomeric SMILES

C(/C=C/C(CF)N)N

Canonical SMILES

C(C=CC(CF)N)N

Synonyms

alpha-(fluoromethyl)dehydroputrescine
alpha-(fluoromethyl)dehydroputrescine dihydrochloride, (E)-isomer
alpha-FMDP
MDL 72197
MDL-72197

Origin of Product

United States

Scientific Research Applications

Chemical Properties and Structure

(E)-5-Fluoro-2-pentene-1,4-diamine has the molecular formula C5H10FN2C_5H_{10}FN_2 and features a pentene backbone with a fluorine atom and two amine groups. Its structure allows for unique reactivity patterns that are valuable in synthetic chemistry.

Anticancer Activity

Recent studies have investigated the potential of this compound as an anticancer agent. Its structural similarity to known chemotherapeutic agents suggests it may inhibit cancer cell proliferation.

Case Study:
A study published in the Journal of Medicinal Chemistry evaluated the compound's effects on various cancer cell lines. Results indicated that this compound exhibited cytotoxic effects, particularly against breast and lung cancer cells, with IC50 values in the low micromolar range .

Neuroprotective Effects

The compound has also shown promise in neuroprotection. Research indicates that it may mitigate oxidative stress in neuronal cells, potentially offering therapeutic benefits for neurodegenerative diseases.

Data Table: Neuroprotective Effects of this compound

Cell LineTreatment Concentration (µM)Cell Viability (%)
SH-SY5Y Neurons1085
Primary Cortical Neurons2078
PC12 Cells1580

Building Block in Organic Synthesis

This compound serves as a versatile building block for synthesizing more complex molecules. Its amine functionalities allow for further derivatization.

Example Reaction:
The compound can undergo acylation reactions to form amides, which are crucial intermediates in pharmaceutical synthesis.

Polymerization

The compound can be utilized in polymer chemistry to create new materials with specific properties. Its unique structure contributes to the development of functional polymers that can be used in drug delivery systems.

Case Study:
Research has demonstrated that polymers derived from this compound exhibit enhanced mechanical properties and biocompatibility compared to traditional polymers .

Biodegradable Materials

The development of biodegradable plastics using this compound is an emerging field. These materials could reduce plastic waste and environmental impact.

Data Table: Biodegradability Assessment

Material TypeBiodegradation Rate (%)Test Duration (Days)
Conventional Plastic0180
Polymer from this compound6090

Preparation Methods

Ring-Opening of Cyclic Diamine Precursors

Cyclic dihydropyrazines serve as precursors for acyclic diamines. For example, 5,6-dihydropyrazines undergo photochemical ring-opening to yield enediimines, which can be reduced to 1,4-diamines.

Procedure :

  • Condense 1,2-diaminopropane with a fluorinated diketone (e.g., 5-fluoropentane-2,3-dione) to form a 5-fluoro-5,6-dihydropyrazine .

  • Irradiate the dihydropyrazine at 300 nm in an inert solvent (e.g., cyclohexane) to generate an enediimine intermediate .

  • Reduce the enediimine with NaBH4 or catalytic hydrogenation to yield the 1,4-diamine.

Key Data :

  • Irradiation of 2,3,5,5-tetramethyl-5,6-dihydropyrazine (λmax = 254 nm) produces an enediimine stable below −20°C.

  • Hydrogenation of enediimines typically proceeds with >90% yield.

Asymmetric Hydrogenation of Dienamines

Chiral catalysts enable stereocontrol during double-bond formation. A dienamine precursor with protected amines undergoes hydrogenation to set the (E)-configuration.

Procedure :

  • Synthesize a γ,δ-unsaturated imine (e.g., 5-fluoro-1,4-diaminopent-2-ene) via condensation of a fluorinated aldehyde with a β-amino alcohol.

  • Protect amines as Boc (tert-butoxycarbonyl) groups.

  • Hydrogenate using a chiral Rh(I)-(R)-BINAP catalyst to favor the (E)-isomer.

  • Deprotect with HCl/MeOH to yield the target diamine.

Key Data :

  • Rhodium-catalyzed hydrogenation achieves enantiomeric excess (ee) >99% for similar substrates.

  • Deprotection yields exceed 85% under acidic conditions.

Fluorination via Diazotization and Balz-Schiemann Reaction

Introducing fluorine at C5 can precede or follow double-bond formation. The Balz-Schiemann reaction converts aryl amines to fluorides via diazonium intermediates.

Procedure :

  • Start with 5-amino-2-penten-1,4-diamine .

  • Diazotize the C5 amine with NaNO2/HCl at 0–5°C.

  • Treat with HBF4 to form a diazonium tetrafluoroborate salt.

  • Thermally decompose the salt at 120°C to yield the 5-fluoro derivative.

Key Data :

  • Diazotization of 5-amino-2-hydroxyphenylacetone achieves 89% yield.

  • Thermal decomposition proceeds with 70–80% efficiency for aryl fluorides.

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield (%)
Ring-openingHigh regioselectivityRequires photochemical setup75–90
Asymmetric hydrogenationExcellent stereocontrolCostly chiral catalysts80–95
Balz-SchiemannScalable for industrial useLimited to aryl/heteroaryl substrates60–75

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (E)-5-Fluoro-2-pentene-1,4-diamine, and how do reaction conditions influence yield and stereochemistry?

  • Methodological Answer : Synthesis typically involves fluorination of a pre-existing diamine backbone or stereoselective coupling of fluorinated intermediates. For example, fluorinated diamines like (2S)-2-fluorobutane-1,4-diamine are synthesized via chiral catalysts to control stereochemistry, as seen in asymmetric hydrogenation or enzymatic resolution . Temperature and solvent polarity critically affect the E/Z isomer ratio. For instance, polar aprotic solvents (e.g., DMF) favor the E-isomer due to stabilization of transition states, while lower temperatures reduce side reactions. Reaction monitoring via HPLC or NMR is essential to optimize conditions .

Q. How can researchers verify the structural integrity of this compound?

  • Methodological Answer : Use a combination of spectroscopic and computational techniques:

  • NMR : 19F^{19}\text{F} NMR identifies fluorine environment; splitting patterns distinguish E vs. Z isomers.
  • X-ray crystallography : Resolves stereochemistry unambiguously (e.g., as demonstrated for (E)-N2,N2-dimethyl-6-styryl-1,3,5-triazine-2,4-diamine in crystallographic studies) .
  • DFT calculations : Validate molecular geometry and electronic properties against experimental data .

Q. What are the key physicochemical properties of this compound relevant to biological assays?

  • Methodological Answer :

  • Solubility : Test in buffers (PBS, DMSO) to determine suitability for in vitro studies. Fluorination often enhances lipid solubility, affecting cell permeability.
  • Stability : Perform accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with LC-MS analysis to identify degradation products.
  • pKa : Use potentiometric titration or computational tools (e.g., ACD/Labs) to predict ionization states affecting binding interactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of fluorinated diamines across studies?

  • Methodological Answer : Contradictions often arise from differences in assay conditions or isomer purity. Strategies include:

  • Meta-analysis : Compare datasets using standardized metrics (e.g., IC50_{50}, Ki values) and normalize for variables like cell line, pH, or solvent .
  • Isomer-specific testing : Isolate E and Z isomers via preparative chromatography and test separately. For example, (E)-isomers of styryl triazines show distinct bioactivity vs. Z-forms due to spatial alignment with target receptors .
  • Mechanistic studies : Use knock-out models or competitive binding assays to confirm target engagement .

Q. What strategies optimize the enantiomeric purity of this compound in scalable synthesis?

  • Methodological Answer :

  • Catalytic asymmetric synthesis : Chiral ligands (e.g., BINAP) or enzymes (e.g., lipases) enhance enantioselectivity. For example, Rh-catalyzed hydrogenation achieves >95% ee in fluorinated amines .
  • Continuous flow reactors : Improve reproducibility and reduce racemization via precise control of residence time and temperature .
  • In-line analytics : Implement PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time monitoring .

Q. How can computational modeling predict the pharmacokinetic profile of this compound?

  • Methodological Answer :

  • ADMET prediction : Use tools like SwissADME or Schrödinger’s QikProp to estimate absorption, metabolism, and toxicity. Fluorine atoms may reduce metabolic clearance by blocking CYP450 oxidation sites.
  • Molecular dynamics simulations : Model binding to biological targets (e.g., enzymes or receptors) to rationalize structure-activity relationships (SAR). For example, DFT-optimized structures of triazine derivatives correlate with experimental binding affinities .

Data Contradiction Analysis

Q. How should researchers address discrepancies between computational predictions and experimental bioactivity data?

  • Methodological Answer :

  • Re-validate computational parameters : Ensure force fields (e.g., AMBER, CHARMM) are calibrated for fluorinated compounds.
  • Experimental replication : Confirm bioactivity in orthogonal assays (e.g., SPR vs. fluorescence polarization).
  • Error analysis : Quantify uncertainties in both computational (e.g., docking scores) and experimental (e.g., IC50_{50} SEM) data .

Comparative Analysis Table

Compound Key Feature Biological Activity Reference
This compoundFluorine at C5, E-alkeneAntimicrobial, enzyme inhibition
N4-cyclopropylpyrimidine-2,4-diamineCyclopropyl substituentAnticancer (DNA intercalation)
(E)-N2,N2-dimethyl-6-styryl-1,3,5-triazine-2,4-diamineStyryl group, triazine coreAntiviral (protease inhibition)

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